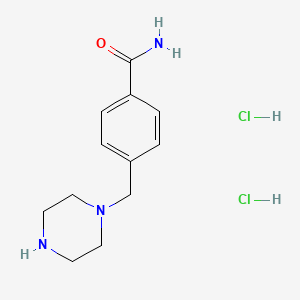

4-(Piperazin-1-ylmethyl)benzamide dihydrochloride

Overview

Description

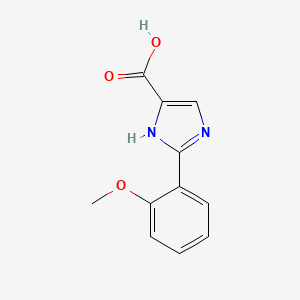

“4-(Piperazin-1-ylmethyl)benzamide dihydrochloride” is a chemical compound with the CAS Number: 1173054-28-8 . It has a molecular weight of 292.21 . The IUPAC name for this compound is 4-(1-piperazinylmethyl)benzamide dihydrochloride .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “4-(Piperazin-1-ylmethyl)benzamide dihydrochloride”, has been a subject of research. Some methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The Inchi Code for “4-(Piperazin-1-ylmethyl)benzamide dihydrochloride” is 1S/C12H17N3O.2ClH/c13-12(16)11-3-1-10(2-4-11)9-15-7-5-14-6-8-15;;/h1-4,14H,5-9H2,(H2,13,16);2*1H . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis

“4-(Piperazin-1-ylmethyl)benzamide dihydrochloride” is a powder that is stored at room temperature . It has a molecular formula of C12H19Cl2N3O and a molecular weight of 292.2 .Scientific Research Applications

Metabolism and Pharmacokinetics

Piperazine derivatives are known for their extensive pre-systemic and systemic metabolism, which includes CYP3A4-dependent N-dealkylation leading to the formation of 1-aryl-piperazines. These metabolites exhibit a variety of effects, particularly related to serotonin receptors, and distribute extensively in tissues including the brain. Their metabolic pathways involve further biotransformation, highlighting the significance of understanding these processes for drug development and therapeutic applications (Caccia, 2007).

DNA Interaction

Certain piperazine derivatives, such as Hoechst 33258, bind strongly to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. This interaction is crucial for applications in fluorescent DNA staining, which facilitates chromosome and nuclear staining, analysis of nuclear DNA content values, and plant cell biology (Issar & Kakkar, 2013).

Anti-mycobacterial Activity

Piperazine serves as a critical building block for anti-mycobacterial compounds, particularly against Mycobacterium tuberculosis. Its significance in medicinal chemistry is underscored by the development of molecules displaying potential activity against multidrug-resistant and extremely drug-resistant strains of tuberculosis (Girase et al., 2020).

Therapeutic Uses

Piperazine derivatives are incorporated in a wide range of drugs with therapeutic uses including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory properties. Their flexibility as a pharmacophore enables the design of molecules for various diseases, highlighting their broad potential in drug discovery (Rathi et al., 2016).

Water Treatment and Desalination

Recent advancements in nanofiltration membranes, particularly those featuring a crumpled polyamide layer derived from piperazine-based NF membranes, demonstrate significant potential for environmental applications. These membranes exhibit improved water permeance, selectivity, and antifouling performance, underscoring their utility in water softening, surface/groundwater purification, wastewater treatment, and water reuse (Shao et al., 2022).

Safety And Hazards

properties

IUPAC Name |

4-(piperazin-1-ylmethyl)benzamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O.2ClH/c13-12(16)11-3-1-10(2-4-11)9-15-7-5-14-6-8-15;;/h1-4,14H,5-9H2,(H2,13,16);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCVUMIZCPRVNEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=C(C=C2)C(=O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Piperazin-1-ylmethyl)benzamide dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

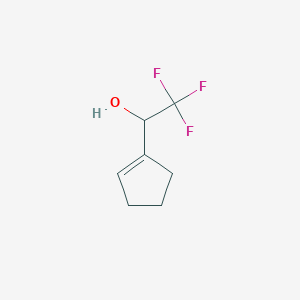

![1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1453893.png)

![[1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1453901.png)

![3-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine](/img/structure/B1453905.png)

![3-methyl-1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine](/img/structure/B1453908.png)

![N-{[2-(propan-2-yloxy)pyridin-4-yl]methyl}cyclopropanamine](/img/structure/B1453910.png)

amine](/img/structure/B1453915.png)